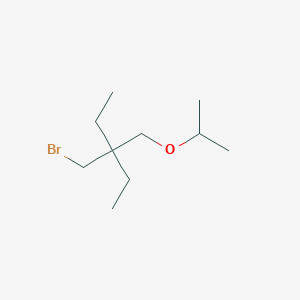

3-(Bromomethyl)-3-(isopropoxymethyl)pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-3-(isopropoxymethyl)pentane is a useful research compound. Its molecular formula is C10H21BrO and its molecular weight is 237.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Bromomethyl)-3-(isopropoxymethyl)pentane is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article reviews the available literature on its synthesis, biological evaluations, and potential applications.

Overview of the Compound

This compound is an alkyl halide characterized by the presence of a bromomethyl group and an isopropoxymethyl substituent. Its molecular formula is C8H17BrO. The compound's structure suggests potential reactivity that could be exploited in various biological contexts, including medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the alkylation of suitable precursors. Various synthetic routes have been explored, often focusing on optimizing yield and purity. For instance, the use of bromomethane as a reagent allows for straightforward introduction of the bromomethyl group into alkyl chains.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies on related alkylating agents have shown that they can selectively target cancer cells through mechanisms such as DNA alkylation and subsequent cytotoxicity under hypoxic conditions, which are common in tumor microenvironments .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects may involve:

- Alkylation of Biomolecules : The bromomethyl group can react with nucleophilic sites on DNA or proteins, leading to functional impairment or cell death.

- Hypoxic Selectivity : Similar compounds have shown enhanced activity in low-oxygen environments typical of solid tumors, making them promising candidates for targeted cancer therapies .

Case Studies

Several case studies have highlighted the efficacy of brominated compounds in preclinical models:

- Study on Alkylating Agents : A study demonstrated that certain brominated alkylating agents exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

- Radioprotection Studies : Research has shown that some derivatives can protect normal tissues from radiation damage while enhancing tumor cell sensitivity to radiation therapy .

Properties

Molecular Formula |

C10H21BrO |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

3-(bromomethyl)-3-(propan-2-yloxymethyl)pentane |

InChI |

InChI=1S/C10H21BrO/c1-5-10(6-2,7-11)8-12-9(3)4/h9H,5-8H2,1-4H3 |

InChI Key |

UYSYDWVEKRWOLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(COC(C)C)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.